molecular formula C12H14F2O B1325459 2',4'-Difluoro-3,3-dimethylbutyrophenone CAS No. 898764-94-8

2',4'-Difluoro-3,3-dimethylbutyrophenone

Cat. No. B1325459
M. Wt: 212.24 g/mol
InChI Key: YMAUWJWWYLBASD-UHFFFAOYSA-N
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Description

“2’,4’-Difluoro-3,3-dimethylbutyrophenone” is a synthetic compound . It has gained significant attention in scientific research in recent years. The compound has a molecular formula of C12H14F2O and a molecular weight of 212.24 g/mol . It appears as a clear, colorless oil .


Molecular Structure Analysis

The InChI code for “2’,4’-Difluoro-3,3-dimethylbutyrophenone” is 1S/C12H14F2O/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2’,4’-Difluoro-3,3-dimethylbutyrophenone” is a clear, colorless oil . The compound has a molecular weight of 212.24 g/mol . The IUPAC name for the compound is 1-(2,4-difluorophenyl)-3,3-dimethyl-1-butanone .

Scientific Research Applications

Photochemical Additions and Temperature Dependence

The Paternò-Büchi reaction involving 2',4'-Difluoro-3,3-dimethylbutyrophenone (DFDMB) shows significant temperature-dependent regioselectivity. This reaction, involving the cycloaddition of the 5-6 double bond of 1,3-dimethylthymine with the carbonyl group of DFDMB, indicates a critical role for triplet 1,4-diradicals. The chemical yields and the selectivity-determining step in the reaction vary with temperature, suggesting potential applications in temperature-sensitive photochemical processes (Hei et al., 2005).

Fluorescence Applications in Solid State and Solutions

DFDMB derivatives have demonstrated potential in fluorescence applications. For instance, the synthesis of certain pyrone dyes involving DFDMB exhibited distinct fluorescence in solid states and various solvents, displaying positive solvatochromism. This suggests their application in fields requiring sensitive fluorescence detection (Hagimori et al., 2012).

Synthesis of Analogues with Biological Activities

DFDMB has been used in the synthesis of analogues like 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, which is structurally similar to compounds with high biological activities against HIV and HBV. This demonstrates the compound's potential in medicinal chemistry and drug design (Wu et al., 2004).

Decarbonylation Reactions

The use of DFDMB in decarbonylation reactions, as in the preparation of isobenzofuran-l(3h)-ones, provides insights into the reactivity of the compound under specific conditions. This has implications for synthetic organic chemistry and the preparation of complex organic molecules (Quinn & Rae, 1981).

Luminescent Material Design

Research involving DFDMB derivatives has led to the development of luminescent materials like heteroleptic cationic Ir(III) complexes. These complexes show potential for data security protection due to their piezochromic and vapochromic behaviors, highlighting their utility in smart luminescent material design (Song et al., 2016).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAUWJWWYLBASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642412
Record name 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Difluoro-3,3-dimethylbutyrophenone

CAS RN

898764-94-8
Record name 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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